molecular formula C17H17NO3 B3033653 Muricatide CAS No. 111025-01-5

Muricatide

Cat. No. B3033653
CAS RN: 111025-01-5
M. Wt: 283.32 g/mol
InChI Key: HFXGTOYPBVDNSI-UHFFFAOYSA-N
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Description

Muricatide is an alkaloid with the molecular formula C17H17NO3 . It is sourced from the herbs of Oxytropis muricata . It is also known as a synthetic compound .


Synthesis Analysis

Muricatide is a synthetic, less pyrogenic, and longer-acting derivative of muramyl dipeptide (MDP) . The structure of Muricatide has been established as N-benzoyl-2-acetoxyphenethylamine . This has been confirmed by partial synthesis .


Molecular Structure Analysis

The molecular weight of Muricatide is 283.33 g/mol . The structure of Muricatide has been established as N-benzoyl-2-acetoxyphenethylamine .


Physical And Chemical Properties Analysis

Muricatide is described as needles in physical description . It has a boiling point of 490.7±38.0 °C and a density of 1.160±0.06 g/cm3 .

Scientific Research Applications

Anticancer Activity

Muricatide has garnered attention due to its potential as an anticancer agent. Research suggests that it exhibits cytotoxic effects against various cancer cell lines, including breast, prostate, and colon cancer. Its mechanism of action involves inhibiting cell proliferation and inducing apoptosis (programmed cell death). Scientists are actively exploring its use in combination therapies and targeted drug delivery systems .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, from arthritis to cardiovascular disorders. Muricatide has demonstrated anti-inflammatory effects by modulating key pathways involved in inflammation. Researchers are investigating its potential as a natural alternative to synthetic anti-inflammatory drugs .

Antioxidant Activity

As an antioxidant, Muricatide scavenges free radicals and protects cells from oxidative damage. Its flavonoid structure contributes to this property. Ongoing studies explore its role in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

Neuroprotective Effects

Emerging evidence suggests that Muricatide may have neuroprotective properties. It could potentially mitigate neuronal damage caused by oxidative stress, inflammation, and excitotoxicity. Researchers are investigating its application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antimicrobial Activity

Muricatide exhibits antimicrobial effects against bacteria, fungi, and parasites. It has been studied for its potential in treating infections, particularly those resistant to conventional antibiotics. Its unique chemical structure contributes to its broad-spectrum activity .

Safety and Hazards

The safety data sheet for Muricatide suggests avoiding contact with eyes, skin, and clothing. Ingestion and inhalation should also be avoided. It is recommended to keep away from sources of ignition and avoid prolonged or repeated exposure .

properties

IUPAC Name

(2-benzamido-1-phenylethyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-13(19)21-16(14-8-4-2-5-9-14)12-18-17(20)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXGTOYPBVDNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CNC(=O)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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